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Compound of Interest

Compound Name: chloramultilide C

CAS No.: 1000995-48-1

Cat. No.: B146682 Get Quote

Executive Summary: Correcting the Classification
Crucial Scientific Distinction: While often discussed in the context of potent antimicrobial natural

products, Chloramultilide C is NOT a macrolide. It is a lindenane-type sesquiterpenoid dimer

isolated from the Chloranthus genus (e.g., Chloranthus spicatus, C. elatior).

Unlike macrolides (e.g., Erythromycin, Azithromycin), which are polyketides containing a

macrocyclic lactone ring and target the bacterial 50S ribosome, Chloramultilide C possesses

a complex fused-ring system derived from the mevalonate pathway. Its mechanism of action

(MOA) is distinct, targeting fungal membranes, potassium channels, and potentially apoptotic

pathways, rather than bacterial protein synthesis.

This guide provides a rigorous comparison to clarify the utility of Chloramultilide C as a novel

scaffold for antifungal and antimalarial development, contrasting it with the established

antibacterial utility of macrolides.

Structural & Biosynthetic Analysis[1]
The fundamental difference in efficacy stems from the structural architecture. Macrolides are

flexible macrocycles; Chloramultilide C is a rigid, caged dimer.
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Feature Chloramultilide C
Standard Macrolides (e.g.,

Erythromycin)

Chemical Class
Sesquiterpenoid Dimer

(Lindenane-type)

Polyketide (Macrocyclic

Lactone)

Biosynthetic Origin
Mevalonate Pathway

(Isoprenoid units)

Polyketide Synthase (PKS)

Pathway

Core Structure
C30 rigid cage with

cyclopropane rings

C14-C16 macrocyclic ring +

Sugar moieties

(Desosamine/Cladinose)

Key Functional Groups -unsaturated lactone, ester

bridges

Lactone, Ketone, Hydroxyls,

Glycosidic bonds

Primary Indication
Antifungal (Candida),

Antimalarial (Plasmodium)

Antibacterial (Gram-positive,

Atypicals)

Molecular Weight
~600-800 Da (varies by

specific derivative)
~733.9 Da (Erythromycin)

Visualization: Biosynthetic Divergence
The following diagram illustrates the distinct biosynthetic origins, proving the non-relationship

between the two classes.
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Caption: Divergent biosynthetic pathways separating Polyketide Macrolides from Terpenoid

Chloramultilides.
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Mechanism of Action (MOA): A Comparative Deep
Dive
A. Macrolides: The Ribosomal "Plug"

Target: 50S Ribosomal Subunit (23S rRNA).

Mechanism: Binds to the peptide exit tunnel, physically blocking the nascent peptide chain

from elongating.

Result: Bacteriostatic inhibition of protein synthesis.

B. Chloramultilide C: The Membrane/Channel Modulator
Target 1 (Antifungal): Membrane integrity and potential interference with ergosterol signaling,

leading to leakage of intracellular contents.

Target 2 (Neurological/Sedative): Recent in silico docking studies identify Potassium

Channel Proteins (e.g., PDB: 4UUJ) as high-affinity targets (Binding score: -8.8 kcal/mol).

Target 3 (Antimalarial): Nanomolar inhibition of Plasmodium falciparum, likely via disruption

of the parasite's digestive vacuole or redox homeostasis (distinct from the macrolide

apicoplast target).

Visualization: Mechanistic Pathways
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Caption: Mechanistic divergence: Macrolides target protein synthesis; Chloramultilide C
targets membranes/channels.

Experimental Protocols for Validation
To empirically distinguish Chloramultilide C from macrolides, the following protocols assess

efficacy (MIC) and verify the non-ribosomal mechanism.

Protocol 1: Comparative MIC Determination (Antifungal
vs. Antibacterial)
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Objective: Demonstrate that Chloramultilide C is active against Fungi (Candida) but inactive

against typical Macrolide targets (S. aureus), and vice versa.

Preparation:

Dissolve Chloramultilide C (Stock: 10 mM in DMSO).

Dissolve Erythromycin (Stock: 10 mM in Ethanol).

Organisms:

Candida albicans (ATCC 90028).

Staphylococcus aureus (ATCC 29213).

Assay:

Use 96-well microtiter plates with RPMI 1640 (fungi) and Mueller-Hinton Broth (bacteria).

Serial dilute compounds (Range: 64 µg/mL to 0.06 µg/mL).

Inoculate to

CFU/mL.

Incubate: C. albicans at 35°C for 24h; S. aureus at 37°C for 18h.

Readout:

Chloramultilide C: Expect MIC ~0.068 µM against C. albicans; >64 µg/mL against S.

aureus.

Erythromycin: Expect MIC >64 µg/mL against C. albicans; ~0.25 µg/mL against S. aureus.

Protocol 2: Potassium Channel Binding Validation (In
Silico/In Vitro)
Objective: Validate the specific MOA of Chloramultilide C on K+ channels (distinct from

macrolides).
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In Silico Docking:

Target: Potassium Channel Protein (PDB ID: 4UUJ).

Software: AutoDock Vina or PyMOL.

Procedure: Prepare ligand (Chloramultilide C) and receptor (remove water, add polar

hydrogens). Define grid box around the central pore.

Validation Criteria: Binding energy < -8.0 kcal/mol indicates high affinity.

In Vitro Displacement (Optional):

Use a radioligand binding assay with

-Diazepam (if testing GABA/Benzodiazepine site overlap) or specific K+ channel blockers.

Chloramultilide C should displace the ligand in a dose-dependent manner, whereas

Erythromycin should show no displacement.

Comparative Efficacy Data Summary
Parameter Chloramultilide C Erythromycin (Macrolide)

Target Organism
Candida albicans, Plasmodium

falciparum

Staphylococcus aureus,

Streptococcus pneumoniae

Potency (IC50/MIC)
~0.068 µM (Antifungal) /

Nanomolar (Antimalarial)
0.1 - 0.5 µg/mL (Antibacterial)

Resistance Profile
Effective against some MDR

fungal strains

High prevalence of resistance

(erm gene methylation)

Toxicity
Moderate cytotoxicity (requires

selectivity index testing)

Low (GI motility issues

common)

Clinical Status Pre-clinical / Experimental
FDA Approved / Standard of

Care
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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